4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first paper, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes. The key intermediates were prepared with various substituents, including fluorine, which is relevant to the compound . The synthesis involved the use of 4-hydrazinobenzenesulfonamide, indicating a step that could potentially be adapted for the synthesis of 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom, as seen in the second paper, can significantly affect the potency and selectivity of these compounds. The introduction of fluorine preserved COX-2 potency and increased COX1/COX-2 selectivity in the case of COX-2 inhibitors. This suggests that the fluorine atom in the compound of interest may play a critical role in its biological activity .
Chemical Reactions Analysis
The chemical reactions involving sulfonamide derivatives can lead to various biological activities. The first paper indicates that the synthesized compounds showed cytotoxicity and potential as carbonic anhydrase inhibitors. The introduction of different substituents can lead to a variety of biological activities, which may include interactions with different enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a fluorine atom can enhance the selectivity of a compound, as seen in the second paper, which could also influence its physical properties like binding affinity and metabolic stability . The tetrahydroisoquinoline derivatives in the third paper, containing a benzenesulfonamide moiety, showed potent and selective activity as human beta3 adrenergic receptor agonists, indicating that the structural features of these compounds are critical for their selective biological activity .
Scientific Research Applications
Chemical Synthesis and Characterization
Sulfonamide compounds are widely utilized in chemical synthesis, offering versatile applications due to their unique properties. For example, Gliquidone and similar compounds demonstrate significant interactions leading to the formation of hydrogen-bonded chains, which are crucial in understanding molecular conformation and assembly (Gelbrich, Haddow, & Griesser, 2011). These properties can be instrumental in designing compounds with specific molecular arrangements for pharmaceutical applications.
Fluorescent Probes for Metal Ions
Sulfonamide derivatives are also explored for their potential as fluorescent probes for metal ions, significantly enhancing the study of intracellular metal ions like zinc. The development of caged compounds that react with zinc ions to increase fluorescence emission demonstrates the applicability of such compounds in biological imaging and sensing applications (Aoki et al., 2008).
Pharmaceutical Applications
The sulfonamide moiety is pivotal in the development of pharmaceuticals, with several derivatives being synthesized for their anti-cancer, antimicrobial, and enzyme inhibitory activities. For instance, sulfonamide derivatives have shown promise in activating pro-apoptotic genes and inhibiting cancer cell proliferation through the modulation of p38/ERK phosphorylation (Cumaoğlu et al., 2015). These findings highlight the therapeutic potential of sulfonamide compounds in oncology.
Analytical Chemistry
In analytical chemistry, sulfonamide-based reagents are used for the fluorescence derivatization of alcohols, enabling their detection and quantification in various matrices. This application is essential for developing sensitive and selective analytical methods for alcohol compounds (Yoshida, Moriyama, & Taniguchi, 1992).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-7-8-16(13-19(15)23)22-30(26,27)17-9-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXFHCJYOIHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.